molecular formula C12H22ClFN2O2 B6169811 rac-tert-butyl N-[(3aR,6aS)-6a-fluoro-octahydrocyclopenta[c]pyrrol-3a-yl]carbamate hydrochloride CAS No. 2696257-91-5

rac-tert-butyl N-[(3aR,6aS)-6a-fluoro-octahydrocyclopenta[c]pyrrol-3a-yl]carbamate hydrochloride

Cat. No.: B6169811
CAS No.: 2696257-91-5
M. Wt: 280.8
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Description

rac-tert-butyl N-[(3aR,6aS)-6a-fluoro-octahydrocyclopenta[c]pyrrol-3a-yl]carbamate hydrochloride is a complex organic compound notable for its potential applications in various fields of scientific research. This compound belongs to the class of carbamates, which are derivatives of carbamic acid and widely used in medicinal chemistry, agriculture, and material science. The specific configuration of the fluoro-octahydrocyclopenta[c]pyrrol moiety provides unique physicochemical properties that make it an interesting subject for further study.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of rac-tert-butyl N-[(3aR,6aS)-6a-fluoro-octahydrocyclopenta[c]pyrrol-3a-yl]carbamate hydrochloride typically involves the following steps:

  • Starting with the appropriate cyclopentane precursor, a series of fluorination reactions introduce the fluorine atom.

  • The cyclopentane ring is then functionalized to create the octahydrocyclopenta[c]pyrrol framework.

  • Subsequent addition of the carbamate moiety involves the reaction of the amine with tert-butyl chloroformate under controlled conditions.

  • Finally, the hydrochloride salt is formed by treatment with hydrochloric acid.

Industrial Production Methods: While industrial-scale synthesis may require optimization of reaction conditions to enhance yield and purity, the fundamental steps remain consistent. Efficient industrial production would focus on scalable methods such as continuous flow reactions and advanced purification techniques like crystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions:

  • Oxidation: This compound can undergo oxidation reactions, potentially altering the fluorinated ring structure or the carbamate moiety.

  • Reduction: Reduction reactions might target the carbamate group, converting it to the corresponding amine.

  • Substitution: Nucleophilic substitution reactions can modify the fluoro group or other substituents on the ring system.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents like potassium permanganate or chromium trioxide in acidic conditions.

  • Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst.

  • Substitution: Reagents like sodium hydride or potassium tert-butoxide in nonpolar solvents for nucleophilic substitution reactions.

Major Products Formed: Depending on the type of reaction and the specific conditions, products may include oxidized derivatives, reduced amines, or substituted fluorinated carbamates.

Scientific Research Applications

rac-tert-butyl N-[(3aR,6aS)-6a-fluoro-octahydrocyclopenta[c]pyrrol-3a-yl]carbamate hydrochloride finds applications in multiple research domains:

  • Chemistry: Utilized as an intermediate in the synthesis of more complex organic molecules.

  • Biology: Investigated for potential interactions with biological targets such as enzymes or receptors, aiding in drug discovery.

  • Medicine: Explored for therapeutic potential in treating various conditions, leveraging its unique structural properties.

  • Industry: Used in the development of novel materials with specific functional attributes, such as polymers or coatings.

Mechanism of Action

The mechanism of action for rac-tert-butyl N-[(3aR,6aS)-6a-fluoro-octahydrocyclopenta[c]pyrrol-3a-yl]carbamate hydrochloride primarily revolves around its interaction with biological molecules. The fluoro-octahydrocyclopenta[c]pyrrol moiety can interact with specific enzymes or receptors, potentially inhibiting or modulating their activity. The carbamate group may also play a role in forming covalent bonds with active site residues, leading to sustained biological effects. Detailed studies involving molecular docking and biochemical assays can elucidate the precise molecular targets and pathways involved.

Comparison with Similar Compounds

When comparing rac-tert-butyl N-[(3aR,6aS)-6a-fluoro-octahydrocyclopenta[c]pyrrol-3a-yl]carbamate hydrochloride to similar compounds, several unique features emerge:

  • Structural Similarity: Compounds such as tert-butyl N-[(3aR,6aS)-octahydrocyclopenta[c]pyrrol-3a-yl]carbamate without the fluoro group offer a basis for comparative studies.

  • Reactivity: The presence of the fluorine atom significantly alters the compound's reactivity, compared to non-fluorinated analogs.

  • Biological Activity: Fluorination often enhances binding affinity and metabolic stability, distinguishing this compound from its non-fluorinated counterparts.

List of Similar Compounds

  • tert-butyl N-[(3aR,6aS)-octahydrocyclopenta[c]pyrrol-3a-yl]carbamate

  • rac-tert-butyl N-[(3aR,6aS)-6a-chloro-octahydrocyclopenta[c]pyrrol-3a-yl]carbamate hydrochloride

  • tert-butyl N-[(3aR,6aS)-6a-methyl-octahydrocyclopenta[c]pyrrol-3a-yl]carbamate

And there you have it: a deep dive into the world of this compound. What do you find most fascinating about this compound?

Properties

CAS No.

2696257-91-5

Molecular Formula

C12H22ClFN2O2

Molecular Weight

280.8

Purity

95

Origin of Product

United States

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